molecular formula C111H183N19O23S3 B038941 HIV-2 Pcs cyclic disulfide CAS No. 119290-15-2

HIV-2 Pcs cyclic disulfide

Katalognummer B038941
CAS-Nummer: 119290-15-2
Molekulargewicht: 2248 g/mol
InChI-Schlüssel: XQERITKLIPGTDF-TWDUEHBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV-2 Pcs cyclic disulfide is a peptide that has been studied for its potential as an antiviral agent against HIV-1 and HIV-2. This peptide is a cyclic disulfide of a 12-amino acid sequence that has been shown to inhibit the replication of HIV-1 and HIV-2 by interfering with the virus' ability to enter host cells. In

Wirkmechanismus

HIV-2 Pcs cyclic disulfide works by binding to the HIV-1 and HIV-2 envelope glycoprotein gp120, which is responsible for the virus' ability to enter host cells. This binding prevents the virus from attaching to the CD4 receptor on the surface of host cells, which is necessary for the virus to enter the cell. As a result, the virus is unable to replicate and spread.
Biochemical and Physiological Effects
Studies have shown that HIV-2 Pcs cyclic disulfide has a low toxicity profile and does not cause significant damage to host cells. This makes it a promising candidate for the development of new antiviral drugs. In addition, this peptide has been shown to be effective against drug-resistant strains of HIV-1 and HIV-2, which is a major advantage over existing antiviral drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using HIV-2 Pcs cyclic disulfide in lab experiments is that it has a low toxicity profile and does not cause significant damage to host cells. This makes it a safe and effective tool for studying the mechanisms of HIV-1 and HIV-2 replication. However, one limitation of using this peptide is that it is difficult and expensive to synthesize, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on HIV-2 Pcs cyclic disulfide. One area of research is the development of new antiviral drugs based on this peptide. Another area of research is the study of the mechanisms by which this peptide inhibits HIV-1 and HIV-2 replication. Additionally, research is needed to determine the optimal dosage and administration of this peptide for maximum antiviral efficacy. Finally, further studies are needed to determine the long-term safety and efficacy of this peptide as an antiviral agent.
Conclusion
In conclusion, HIV-2 Pcs cyclic disulfide is a promising candidate for the development of new antiviral drugs due to its ability to inhibit the replication of both HIV-1 and HIV-2. This peptide works by interfering with the virus' ability to enter host cells, which makes it a unique and effective tool for fighting HIV. While there are limitations to using this peptide in lab experiments, there are also many future directions for research on this promising antiviral agent.

Synthesemethoden

The synthesis of HIV-2 Pcs cyclic disulfide is a complex process that involves several steps. The first step is the solid-phase peptide synthesis of the linear precursor peptide. This is followed by the oxidation of the cysteine residues to form the disulfide bond that creates the cyclic structure. The final step is the purification of the peptide using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

HIV-2 Pcs cyclic disulfide has been the subject of extensive scientific research due to its potential as an antiviral agent. Studies have shown that this peptide can inhibit the replication of both HIV-1 and HIV-2 by interfering with the virus' ability to enter host cells. This makes it a promising candidate for the development of new antiviral drugs.

Eigenschaften

CAS-Nummer

119290-15-2

Produktname

HIV-2 Pcs cyclic disulfide

Molekularformel

C111H183N19O23S3

Molekulargewicht

2248 g/mol

IUPAC-Name

(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C111H183N19O23S3/c1-7-10-13-16-19-22-25-28-31-34-37-40-46-57-94(135)121-91(74-156-73-79(153-97(138)59-48-42-39-36-33-30-27-24-21-18-15-12-9-3)70-152-96(137)58-47-41-38-35-32-29-26-23-20-17-14-11-8-2)108(148)128-88(69-132)106(146)126-86(65-93(113)134)104(144)127-87(68-131)105(145)125-85(64-78-66-117-81-55-50-49-54-80(78)81)100(140)118-67-95(136)120-89(71-154)107(147)119-76(6)99(139)124-84(63-77-52-44-43-45-53-77)103(143)122-82(56-51-62-116-111(114)115)101(141)123-83(60-61-92(112)133)102(142)130-98(75(4)5)109(149)129-90(72-155)110(150)151/h43-45,49-50,52-55,66,71,75-76,79,82-91,98,117,131-132,155H,7-42,46-48,51,56-65,67-70,72-74H2,1-6H3,(H2,112,133)(H2,113,134)(H,118,140)(H,119,147)(H,120,136)(H,121,135)(H,122,143)(H,123,141)(H,124,139)(H,125,145)(H,126,146)(H,127,144)(H,128,148)(H,129,149)(H,130,142)(H,150,151)(H4,114,115,116)/t76-,79?,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,98-/m0/s1

InChI-Schlüssel

XQERITKLIPGTDF-TWDUEHBNSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O

Sequenz

XSNSWGXAFRQVC

Synonyme

HIV-2 PCS cyclic disulfide
palmitoyl(3)-cysteinyl-seryl-(HIV-2(593-603)cyclic disulfide)
Pam(3)Cys-Ser(HIV-2(593-603)cyclic disulfide)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.